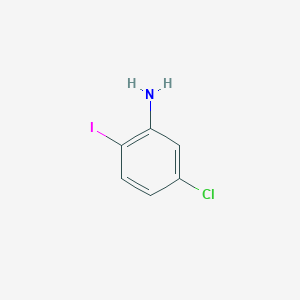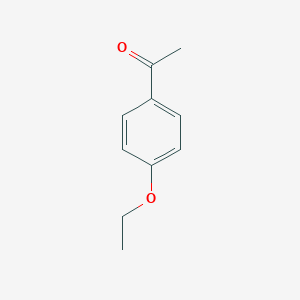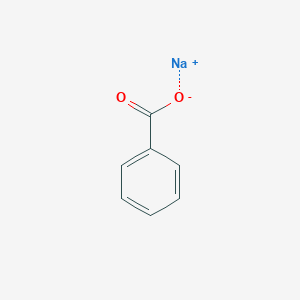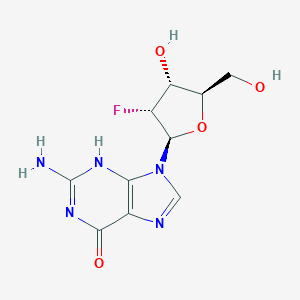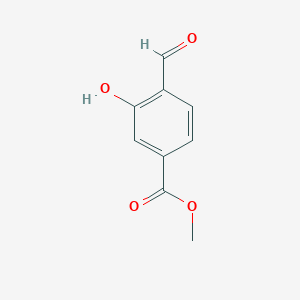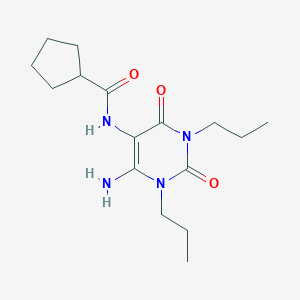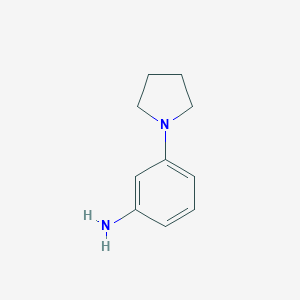
3-(Pyrrolidin-1-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to 3-(Pyrrolidin-1-yl)aniline, often involves catalytic reactions and multicomponent processes. For instance, a diastereoselective synthesis approach using Yb(OTf)₃ catalysis enables the formation of pyrrolidines with high diastereoselectivity, showcasing the importance of catalytic conditions in the synthesis of such compounds (Carson & Kerr, 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Pyrrolidin-1-yl)aniline, such as isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, has been elucidated through crystallography, revealing planar backbones and specific dihedral angles that influence their chemical reactivity and physical properties (Su et al., 2013).
Chemical Reactions and Properties
3-(Pyrrolidin-1-yl)aniline and its derivatives participate in various chemical reactions, underlining their versatility. For example, the docking and QSAR studies on pyrrolo[2,1-f][1,2,4]triazin-4-yloxy aniline derivatives as kinase inhibitors highlight the compound's utility in designing bioactive molecules (Caballero et al., 2011).
Physical Properties Analysis
The physical properties of 3-(Pyrrolidin-1-yl)aniline derivatives, such as copolymers of aniline and pyrrole, have been extensively studied. These investigations reveal the amorphous nature of the copolymers, distinguishing them from their homopolymers and underscoring the impact of molecular structure on material properties (Mavundla et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-(Pyrrolidin-1-yl)aniline and its derivatives can be influenced by substituents and reaction conditions. The study on the synthesis of 3,4-disubstituted pyrrolidine derivatives via a three-component 1,3-dipolar cycloaddition reaction emphasizes the role of azomethine ylides in constructing complex molecules, showcasing the synthetic versatility of pyrrolidine derivatives (Liang, 2012).
Applications De Recherche Scientifique
-
Scientific Field: Drug Discovery
- Application Summary : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Scientific Field: Organic Chemistry
- Application Summary : The ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a green additive in a green solvent is reported .
- Methods of Application : Citric acid catalyzed the reaction efficiently without the need for any other harmful organic reagents . The utilization of ultrasound irradiation makes this method potentially very useful, fast, clean and convenient .
- Results or Outcomes : Clean reaction profile, easy work-up procedure, excellent yields and short reaction times are some remarkable features of this method .
-
Scientific Field: Pharmacokinetics
- Application Summary : Pyrrolidine derivatives are used in pharmacokinetics, which is the study of how an organism affects a drug .
- Methods of Application : The design of new molecules starts by studying the binding conformation of bicyclic sulfonamide . This showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Scientific Field: Anticonvulsant and Antinociceptive Activity
- Application Summary : Pyrrolidine derivatives are used in the synthesis of anticonvulsant and antinociceptive drugs .
- Methods of Application : Synthesis of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides .
- Results or Outcomes : The synthesized compounds showed promising anticonvulsant and antinociceptive activity .
-
Scientific Field: Pharmacokinetics
- Application Summary : Pyrrolidine derivatives are used in pharmacokinetics, which is the study of how an organism affects a drug .
- Methods of Application : The design of new molecules starts by studying the binding conformation of bicyclic sulfonamide . This showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Scientific Field: Anticonvulsant and Antinociceptive Activity
- Application Summary : Pyrrolidine derivatives are used in the synthesis of anticonvulsant and antinociceptive drugs .
- Methods of Application : Synthesis of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides .
- Results or Outcomes : The synthesized compounds showed promising anticonvulsant and antinociceptive activity .
Safety And Hazards
Propriétés
IUPAC Name |
3-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPBFTQZONVQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363999 | |
| Record name | 3-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-yl)aniline | |
CAS RN |
115833-93-7 | |
| Record name | 3-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



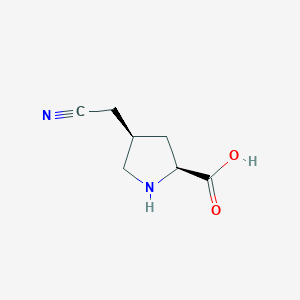
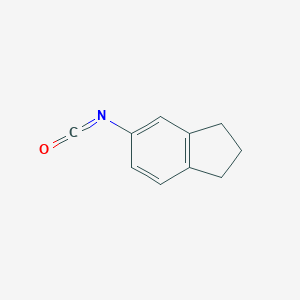
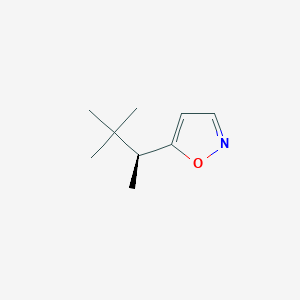
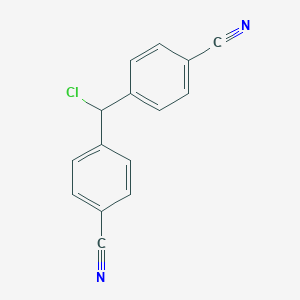

![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)

